(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(3-nitrophenyl)methanone
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Overview
Description
2-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the sulfonyl group and the tetrahydroisoquinoline moiety. Specific reagents and conditions may vary, but common steps include:
Cyclization: Formation of the pyrazole ring using hydrazine derivatives and diketones.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Coupling: Attachment of the tetrahydroisoquinoline moiety through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfonyl position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar pyrazole ring structure but lacks the sulfonyl and tetrahydroisoquinoline moieties.
3,5-Dipropyl-4H-1,2,4-triazole: Another heterocyclic compound with different substituents and ring structure.
4,5-Dimethylbenzene-1,2-diamine: Contains a benzene ring with different functional groups.
Uniqueness
The uniqueness of 2-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H20N4O5S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C21H20N4O5S/c1-14-20(31(29,30)23-11-10-16-6-3-4-7-18(16)13-23)15(2)24(22-14)21(26)17-8-5-9-19(12-17)25(27)28/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
QRCAZEHVDVMVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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